7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a β-ketoester, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications .
Mechanism of Action
The mechanism of action of 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxamide
- 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-methyl ester
Uniqueness
Compared to similar compounds, 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its carboxylic acid functional group. This group can participate in a wider range of chemical reactions, making the compound more versatile for various applications .
Properties
IUPAC Name |
7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-15(12-8-6-5-7-9-12)16-19-13(17(22)23)10-14(18(2,3)4)21(16)20-11/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLGSIULFLCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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